ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate
Description
Contextualization within Piperidine (B6355638) Scaffold Chemistry
The piperidine scaffold is a fundamental structural motif in a vast number of biologically active compounds and approved pharmaceuticals. thieme-connect.com Piperidines are among the most important synthetic fragments for the design of drugs and play a significant role in the pharmaceutical industry. nih.gov The prevalence of this scaffold is due to its ability to introduce favorable physicochemical properties into a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles. thieme-connect.com The three-dimensional nature of the piperidine ring also allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. rsc.org The introduction of chiral piperidine scaffolds can further enhance biological activities and selectivity. thieme-connect.com
Overview of Piperidine Derivatives in Medicinal Chemistry Research
Piperidine derivatives have been successfully incorporated into a wide array of therapeutic agents targeting a diverse range of diseases. nbinno.com These compounds are present in more than twenty classes of pharmaceuticals and are also found in naturally occurring alkaloids. nih.gov The versatility of the piperidine ring allows for its use in the development of drugs for neurological disorders, metabolic diseases, and infectious agents. nbinno.com For instance, piperidine derivatives are being investigated for their potential in treating Alzheimer's disease. nih.gov The ability to functionalize the piperidine ring at various positions enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and selectivity of drug candidates. nbinno.com
Rationale for Investigating Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate
The investigation into this compound is driven by the established biological importance of its constituent chemical moieties. The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its presence in many bioactive small molecules. researchgate.netnih.gov This fragment is metabolically stable and can act as a bioisostere of the piperazine (B1678402) ring, making it a valuable scaffold in drug design. nih.gov The presence of a 4-chlorobenzoyl group can influence the electronic properties and binding interactions of the molecule. The ethyl carboxylate group at the 3-position of the piperidine ring offers a potential site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. The combination of these structural features in a single molecule makes this compound a compound of interest for exploring new therapeutic agents.
Historical Perspectives on Related Benzoyl-Piperidine Carboxylates in Academic Literature
The synthesis and evaluation of benzoyl-piperidine derivatives have been a subject of academic and industrial research for many years. Research has explored the synthesis of various benzoyl derivatives of piperidine-4-carboxamide, which were subsequently evaluated for a range of pharmacological activities. researchgate.net The benzoylpiperidine scaffold has been the focus of extensive research, leading to the development of compounds with a broad spectrum of therapeutic effects. nih.gov Similarly, various substituted ethyl piperidinecarboxylates have been synthesized as intermediates for pharmaceutical development. For example, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has been used as a building block for the synthesis of receptor agonists and antagonists. sigmaaldrich.com The historical context of these related compounds provides a foundation for the continued investigation of novel derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWTOBMNDDGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Pathway Elucidation for Ethyl 1 4 Chlorobenzoyl Piperidine 3 Carboxylate
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate, two primary disconnections are logical: the amide bond and the ester bond.
Amide Bond Disconnection: The most straightforward disconnection is at the amide C-N bond. This bond can be retrosynthetically cleaved, leading to two precursor molecules: ethyl piperidine-3-carboxylate and 4-chlorobenzoyl chloride (or its corresponding carboxylic acid). This approach is highly practical as it disconnects the molecule into a piperidine (B6355638) core and an acylating agent.
Ester Bond Disconnection: An alternative disconnection involves the cleavage of the ethyl ester C-O bond. This pathway suggests 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid and ethanol (B145695) as precursors. This route would require the initial synthesis of the N-acylated carboxylic acid followed by an esterification step.
Between these two approaches, the amide bond disconnection represents a more convergent and efficient synthesis, as it typically involves a single, high-yielding acylation step from readily available starting materials.
Classical Synthetic Approaches
Classical methods for the synthesis of this compound rely on well-established and robust chemical transformations.
The formation of the amide bond via acylation of the piperidine nitrogen is a cornerstone of this synthesis. This reaction typically involves the use of a 4-chlorobenzoyl halide, most commonly 4-chlorobenzoyl chloride, as the acylating agent. The reaction of an amine with an acid chloride is a classic method for amide synthesis, often referred to as the Schotten-Baumann reaction. unacademy.com
In this procedure, ethyl piperidine-3-carboxylate is treated with 4-chlorobenzoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion. A variety of bases and solvents can be employed, allowing for optimization of the reaction conditions.
Table 1: Typical Reagents for Acylation of Ethyl Piperidine-3-carboxylate
| Role | Reagent | Solvent |
|---|---|---|
| Piperidine Source | Ethyl piperidine-3-carboxylate | Dichloromethane (B109758) (DCM), Diethyl ether, or a two-phase system with water |
| Acylating Agent | 4-Chlorobenzoyl chloride | - |
The reaction mechanism begins with the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. unacademy.com This is followed by the elimination of the chloride ion and deprotonation by the base to yield the final N-acylated product.
An alternative pathway to the target molecule involves the esterification of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid. This precursor would first be synthesized by acylating piperidine-3-carboxylic acid with 4-chlorobenzoyl chloride. The subsequent esterification can be carried out using several standard methods.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Alternatively, esterification can be achieved under milder conditions using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for nucleophilic attack by ethanol. mdpi.com These methods are often preferred when the substrate is sensitive to strong acidic conditions.
The most direct and commonly employed synthetic route starts with ethyl piperidine-3-carboxylate. google.comnih.gov This starting material is commercially available and serves as a versatile building block. The synthesis is a one-step acylation reaction, as detailed in section 2.2.1.
The general procedure involves dissolving ethyl piperidine-3-carboxylate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base, typically a tertiary amine like triethylamine, is added to the solution to act as an acid scavenger. 4-Chlorobenzoyl chloride is then added, often dropwise at a reduced temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion.
Work-up usually involves washing the reaction mixture with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by techniques such as column chromatography or recrystallization.
Table 2: Summary of the Multi-Step Protocol from Ethyl Piperidine-3-carboxylate
| Step | Starting Material | Reagents | Product |
|---|
Modern Synthetic Strategies and Innovations
While classical methods are reliable, modern synthetic chemistry seeks to develop more efficient, sustainable, and atom-economical processes. Catalytic methods are at the forefront of these innovations.
The development of catalytic methods for amide bond formation, including N-benzoylation, is an active area of research. These methods aim to avoid the use of stoichiometric amounts of activating agents and bases, which can generate significant waste.
Transition-metal catalysis, particularly with palladium, has shown promise in C-N bond-forming reactions. thieme-connect.de While often focused on C-H activation or cross-coupling reactions, palladium catalysts can also facilitate acylation reactions under specific conditions. acs.orgsemanticscholar.org For the N-benzoylation of a secondary amine like ethyl piperidine-3-carboxylate, a catalytic cycle could potentially involve the activation of the carboxylic acid or an ester derivative, followed by nucleophilic attack by the amine.
Enzyme-catalyzed reactions offer a green and highly selective alternative for amide synthesis. wikipedia.org Lipases, which are commonly used for ester hydrolysis, can also catalyze the reverse reaction—esterification and amidation—under non-aqueous conditions. An enzymatic approach to the synthesis of this compound could involve the use of a lipase (B570770) to catalyze the reaction between ethyl piperidine-3-carboxylate and a simple ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate. This biocatalytic approach offers high selectivity and mild reaction conditions, minimizing byproducts and environmental impact. nih.gov
Stereoselective Synthesis of Enantiomers
Currently, there is a notable absence of published research specifically detailing the stereoselective synthesis of the enantiomers of this compound. Chiral piperidine-3-carboxylic acid derivatives are valuable building blocks in medicinal chemistry, and their asymmetric synthesis is of considerable interest. nbinno.com General approaches to obtaining enantiomerically pure piperidine derivatives include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. However, the application of these methods to the specific synthesis of the (R) and (S) enantiomers of this compound has not been documented in readily accessible scientific literature.
Flow Chemistry Applications in Synthesis
The application of flow chemistry in the synthesis of this compound has not been specifically reported in the available literature. Flow chemistry offers several advantages for the synthesis of active pharmaceutical ingredients and intermediates, including improved reaction control, enhanced safety, and scalability. While flow chemistry has been applied to the synthesis of various heterocyclic compounds, including some piperidine derivatives, its specific use for the production of this compound remains an area for future investigation.
Optimization of Reaction Conditions and Yields
Comprehensive studies on the optimization of reaction conditions and yields specifically for the synthesis of this compound are not widely available. However, based on general principles of organic synthesis for similar acylation reactions, several parameters could be optimized to improve the efficiency of the synthesis.
Solvent Effects and Reaction Media
The choice of solvent can significantly impact the rate and yield of the acylation reaction. Aprotic solvents of varying polarity are typically employed for such transformations. The ideal solvent should dissolve the starting materials and be inert to the reaction conditions.
Table 1: Potential Solvents for the Synthesis of this compound
| Solvent | Polarity | Potential Advantages |
|---|---|---|
| Dichloromethane (DCM) | Polar aprotic | Good solubility for many organic compounds, relatively low boiling point for easy removal. |
| Tetrahydrofuran (THF) | Polar aprotic | Can dissolve a wide range of compounds, suitable for reactions with organometallic reagents if needed. |
| Acetonitrile (B52724) (MeCN) | Polar aprotic | Higher boiling point than DCM, can be useful for reactions requiring higher temperatures. |
This table is based on general chemical principles and not on specific experimental data for the target compound.
Catalyst Screening and Ligand Design
For the acylation of ethyl piperidine-3-carboxylate, a catalyst is not always strictly necessary, as the reaction can proceed with a suitable base. However, in some cases, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction. There is no specific information available on catalyst screening or ligand design for the synthesis of this compound.
Temperature and Pressure Optimization
The reaction temperature is a critical parameter to control. Typically, acylation reactions are initially performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. Optimization of the temperature profile would be necessary to maximize the yield and minimize the formation of byproducts. The reaction is typically carried out at atmospheric pressure.
Purification Techniques for Research-Grade Material
Specific purification protocols for obtaining research-grade this compound have not been detailed in the literature. However, standard purification techniques for organic compounds of this nature would be applicable.
Table 2: Potential Purification Techniques
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | This is a common and effective method for purifying organic compounds from reaction mixtures. Silica (B1680970) gel would likely be a suitable stationary phase. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | If the product is a solid at room temperature, this technique can be highly effective for achieving high purity. |
| Distillation | Separation of liquids with different boiling points. | If the product is a high-boiling liquid, vacuum distillation could be employed for purification. |
| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Used during the work-up of the reaction to remove water-soluble impurities and the base. |
This table is based on general laboratory practices and not on specific experimental data for the target compound.
Chromatographic Separations (e.g., Flash Chromatography)
Flash column chromatography is a common and efficient method for the purification of moderately polar organic compounds like N-acyl piperidine esters. The principle involves separating compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.
For a compound with the structural characteristics of this compound, a normal-phase chromatography setup is typically employed. This utilizes a polar stationary phase, most commonly silica gel, and a less polar mobile phase (eluent). The separation is achieved by gradually increasing the polarity of the eluent, which sequentially dislodges compounds from the silica gel based on their polarity.
Detailed Research Findings: Specific conditions for the flash chromatographic purification of the target compound are not explicitly published. However, based on the purification of similar N-substituted piperidine carboxylates, a system employing a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is highly plausible. The precise ratio of these solvents would be determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.
For analogous compounds, such as 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, elution systems using dichloromethane and ethyl acetate have been reported. This suggests that a range of solvent systems could be effective. The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by TLC, to identify those containing the pure desired product.
Table 1: Plausible Flash Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (typically 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient or Dichloromethane/Ethyl Acetate gradient |
| Elution Mode | Isocratic or Gradient |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (due to the benzoyl group) |
Recrystallization Methods
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the crude solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature. Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out.
Detailed Research Findings: Specific recrystallization protocols for this compound are not found in the surveyed literature. For related piperidine derivatives, mixtures of solvents are often employed to achieve the desired solubility profile. A common approach involves dissolving the crude product in a solvent in which it is readily soluble (like ethyl acetate or dichloromethane) and then adding a less polar "anti-solvent" (such as hexane, heptane, or petroleum ether) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization. Another technique involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol, and allowing it to cool to crystallize.
Table 2: Potential Recrystallization Solvent Systems
| Solvent System | Rationale |
|---|---|
| Ethyl Acetate / Hexane | The compound is likely soluble in ethyl acetate, with hexane acting as an anti-solvent to reduce solubility upon cooling. |
| Ethanol or Isopropanol | Alcohols are common recrystallization solvents for moderately polar compounds. |
| Dichloromethane / Petroleum Ether | Similar to the ethyl acetate/hexane system, providing a different polarity range. |
Molecular and Structural Investigations of Ethyl 1 4 Chlorobenzoyl Piperidine 3 Carboxylate
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No published ¹H NMR or ¹³C NMR data specifically for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate could be located.
Detailed chemical shift assignments and coupling constants are not available.
There are no available 2D NMR studies (COSY, HSQC, HMBC) for this compound.
A conformational analysis based on NMR data cannot be performed without the necessary experimental spectra.
Infrared (IR) Spectroscopy
Specific experimental IR spectral data for this compound, which would detail the characteristic vibrational frequencies, are not available in the searched literature.
Mass Spectrometry (MS) (e.g., EIMS, LC-MS, HRMS)
While predicted mass-to-charge ratios can be calculated for various adducts of the parent molecule, no experimentally obtained mass spectra (EIMS, LC-MS, or HRMS) detailing fragmentation patterns for this compound have been found.
Advanced Structural Elucidation Techniques
The precise three-dimensional arrangement of atoms and functional groups within a molecule is paramount to understanding its chemical behavior and potential interactions with biological systems. For this compound, advanced analytical techniques provide a detailed picture of its solid-state structure, chirality, and conformational dynamics.
X-ray Crystallography for Solid-State Structure
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation. A relevant example is 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), which contains the core 1-(4-chlorobenzoyl)piperidine moiety. ijert.org
Single-crystal X-ray diffraction studies of CPMBH reveal a monoclinic crystal system with the space group P21/n. ijert.org This provides a foundational understanding of the packing and intermolecular interactions that can occur in such structures. The piperidine (B6355638) ring in related N-acylpiperidines typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated heterocycle. nih.gov It is highly probable that the piperidine ring in this compound also assumes a chair conformation in the solid state to minimize steric strain.
Interactive Data Table: Crystallographic Data for the Related Compound CPMBH ijert.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 8.965(5) |
| b (Å) | 19.613(5) |
| c (Å) | 11.456(5) |
| β (°) | 96.989(5) |
Note: This data is for a related compound and serves as a model for the potential solid-state structure of this compound.
Circular Dichroism (CD) for Chiral Analysis
This compound is a chiral molecule due to the presence of a stereocenter at the C3 position of the piperidine ring. The parent compound, ethyl piperidine-3-carboxylate, exists as two distinct enantiomers, (R)- and (S)-ethyl piperidine-3-carboxylate. Consequently, the title compound can also exist in these two non-superimposable mirror-image forms.
Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. As such, CD spectroscopy could be employed to:
Distinguish between the (R) and (S) enantiomers of this compound, as each enantiomer would produce a unique CD spectrum that is a mirror image of the other.
Determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.
Investigate conformational changes in solution that affect the chiral environment of the chromophores.
Conformational Analysis and Stereochemical Considerations
The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional shape and the spatial arrangement of its constituent parts.
Preferred Conformations of the Piperidine Ring
The piperidine ring, being a saturated six-membered heterocycle, predominantly adopts a chair conformation to alleviate torsional and steric strain. For N-acylpiperidines, there is a known preference for substituents at the 2-position to occupy an axial orientation. nih.gov This is attributed to pseudoallylic strain, also known as A(1,3) strain, which destabilizes the equatorial substituent due to steric hindrance with the acyl group. While the ethyl carboxylate group in the title compound is at the 3-position, the principles of minimizing steric interactions remain crucial. The two possible chair conformations would place the ethyl carboxylate group in either an axial or an equatorial position, and the equilibrium between these two conformers will be influenced by the steric bulk of the substituent and potential intramolecular interactions. Computational studies on fluorinated piperidines have also highlighted the significant role of electrostatic and hyperconjugative interactions in determining conformational preferences. nih.govresearchgate.net
Rotational Barriers of the Benzoyl Group
The amide bond between the benzoyl group and the piperidine nitrogen possesses a partial double-bond character due to resonance. researchgate.net This restricts free rotation around the C-N bond, leading to a significant rotational barrier. Dynamic NMR spectroscopy is a key technique used to measure these barriers. researchgate.netresearchgate.netmdpi.com
Studies on related N-benzoylpiperidine derivatives have shown that substituents on the benzoyl ring can influence the magnitude of this rotational barrier. Specifically, the presence of a 4-chloro substituent on the benzoyl group has been found to increase the barrier to rotation about the amide C-N bond. researchgate.net This is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the double-bond character of the amide linkage. The rotational barrier for N-(4-chlorobenzoyl)piperidine has been experimentally determined to be 60.1 kJ/mol. researchgate.netresearchgate.net
Interactive Data Table: Rotational Barriers (ΔG‡) for Related N-Benzoyl Compounds researchgate.netresearchgate.net
| Compound | Rotational Barrier (kJ/mol) |
| N-benzoylpyrrolidine | 65.2 |
| N-(4-chlorobenzoyl)pyrrolidine | 60.6 |
| N-(4-methoxybenzoyl)pyrrolidine | 58.8 |
| N-(4-chlorobenzoyl)piperidine | 60.1 |
| N-(4-methoxybenzoyl)piperidine | 57.1 |
Impact of Stereochemistry on Molecular Recognition
The chirality of this compound is a critical factor in its potential interactions with other chiral molecules, particularly in a biological context. Many piperidine derivatives exert their pharmacological effects by binding to specific sites on proteins, such as enzymes and receptors, which are themselves chiral. nih.gov
The specific three-dimensional arrangement of the 4-chlorobenzoyl group and the ethyl carboxylate group, dictated by the (R) or (S) configuration at the C3 center and the conformational preferences of the piperidine ring, will determine how the molecule fits into a binding pocket. A precise stereochemical fit is often essential for high-affinity binding and biological activity. For instance, one enantiomer may bind strongly to a receptor while the other shows little to no affinity. Therefore, the stereochemistry of this compound is a key determinant for its molecular recognition and potential as a bioactive agent.
Pharmacological Research and Mechanistic Studies of Ethyl 1 4 Chlorobenzoyl Piperidine 3 Carboxylate in Pre Clinical Models
In Vitro Pharmacological Profiling
The in vitro evaluation of a compound is a critical first step in understanding its biological activity. This involves a series of standardized tests to determine its interaction with specific biological targets such as receptors and enzymes, as well as its effects on cellular functions.
Receptor Binding Studies
Receptor binding assays are used to determine the affinity of a compound for a particular receptor. While no direct binding data for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate has been reported, studies on analogous piperidine (B6355638) derivatives have shown interactions with several receptor types.
NMDA Receptor Subunits: Piperidine derivatives have been investigated for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/NR2B subtype. For instance, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov Another study identified 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine as a novel, potent, and selective NR1/2B NMDA receptor antagonist with an IC50 of 0.025 µM. nih.gov These findings suggest that the piperidine scaffold can be a key element for interaction with NMDA receptors.
H1 Receptor: The histamine (B1213489) H1 receptor is a target for many piperidine-containing antihistamines. Research into new 1,8-naphthyridine-3-carboxylic acid derivatives, which include a piperidine moiety, has been conducted to evaluate their H1 receptor antagonism. rsc.org Molecular docking studies are often employed to understand the binding modes of such compounds within the H1 receptor active site. rsc.org
5-HT4 Receptor: Arylcarbamate derivatives of 1-piperidineethanol have been synthesized and evaluated as ligands for the 5-HT4 receptor. Some of these compounds, particularly those with ortho-substituted carbamates, displayed nanomolar affinity for the 5-HT4 receptor, with Ki values as low as 2.6 nM. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor: There is a lack of available data on the interaction of this compound or its close analogs with nicotinic acetylcholine receptors in the reviewed literature.
Dopamine (B1211576) D4 Receptor: The dopamine D4 receptor has been a target for various 1,4-disubstituted aromatic piperidines and piperazines. nih.gov Studies have shown that certain piperidine-based ligands can act as potent and selective D4 receptor antagonists. nih.gov The basic nitrogen of the piperidine ring is often a key pharmacophoric feature for interaction with the aspartate residue (Asp115) in the D4 receptor binding pocket.
Enzyme Inhibition Assays
Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of an enzyme. Various piperidine derivatives have been shown to inhibit a range of enzymes.
Lipoxygenase: While direct data is limited, the general class of 4-chlorophenyl derivatives has been explored as potential 15-lipoxygenase inhibitors, suggesting a possible area for future investigation.
Cathepsin K: A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. One of the most potent compounds, (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, exhibited an IC50 value of 0.08 µM. nih.govresearchgate.net This indicates that the piperidine-3-carboxamide scaffold is a promising starting point for developing Cathepsin K inhibitors.
Tyrosinase: Piperidine derivatives are among the various classes of compounds investigated as tyrosinase inhibitors. mdpi.comnih.gov The inhibitory potential of these compounds is often linked to their ability to chelate the copper ions in the enzyme's active site.
DNA Gyrase: Piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors. researchgate.net These compounds were shown to inhibit the wild-type enzyme, and resistance mutations were mapped to the gyrA and gyrB subunits.
MAO-B: Several studies have focused on piperidine derivatives as inhibitors of monoamine oxidase B (MAO-B). For example, certain pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition, with IC50 values in the low micromolar to nanomolar range. researchgate.netnih.gov
TACE (TNF-α Converting Enzyme): Information on the direct inhibition of TACE by close analogs of this compound is not readily available.
DPP-4: (R)-Ethyl piperidine-3-carboxylate is listed as a reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting that derivatives of this scaffold are of interest in this area. scbt.com
Table 2: Enzyme Inhibitory Activity of Structurally Related Piperidine Derivatives
| Enzyme | Analogous Compound Class | Key Finding (IC50) |
|---|---|---|
| Cathepsin K | Piperidine-3-carboxamides | 0.08 µM for the most potent analog. nih.govresearchgate.net |
| DNA Gyrase | Piperidine-4-carboxamides | Effective inhibition of mycobacterial DNA gyrase. researchgate.net |
Cell-Based Assays for Cellular Activity
Cell-based assays provide insights into the functional consequences of a compound's interaction with its molecular targets in a more biologically relevant context.
There is a lack of specific data from functional assays such as cAMP accumulation or calcium flux for this compound or its immediate analogs in the reviewed literature.
Studies on analogous compounds provide some clues into potential pathway modulation:
Inflammatory Mediators: The investigation of piperidine derivatives as inhibitors of enzymes like MAO-B and Cathepsin K suggests a potential role in modulating pathways related to neuroinflammation and bone metabolism, respectively.
Signaling Pathways: In the context of Cathepsin K inhibition, piperidine-3-carboxamide derivatives have been shown to downregulate Cathepsin K expression in RANKL-treated RAW264.7 cells, indicating an effect on osteoclast differentiation and function signaling pathways. nih.gov
The effects of structurally related compounds on cell viability and proliferation have been explored in several contexts:
A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the 4-chlorobenzoyl moiety, demonstrated cytotoxic activity against a panel of human cancer cell lines, including liver, breast, and colon cancer cells. mdpi.comnih.gov For example, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine showed significant growth inhibition in various cancer cell lines. mdpi.comnih.gov
N-Arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma A375 cells, demonstrating antiproliferative activity. nih.gov
Table 3: Cellular Activity of Structurally Related Piperidine Derivatives
| Assay Type | Cell Line | Analogous Compound Class | Observed Effect |
|---|---|---|---|
| Cell Viability | Various Cancer Cell Lines | 1-(4-chlorobenzoyl)piperazine derivatives | Cytotoxic activity and growth inhibition. mdpi.comnih.gov |
| Cell Proliferation | Human Melanoma A375 | N-Arylpiperidine-3-carboxamides | Antiproliferative activity and induction of senescence. nih.gov |
Investigation of Pharmacological Activities in Animal Models (Pre-clinical)
Information regarding the in vivo pharmacological activities of this compound is currently limited. Research in this area would be essential to determine its potential therapeutic effects.
Rodent Models for Specific Biological Targets (e.g., anti-inflammatory, anticonvulsant)
Specific studies on this compound in established rodent models for anti-inflammatory or anticonvulsant activities have not been identified in the available literature. For a compound to be evaluated for anti-inflammatory properties, it would typically be tested in models such as carrageenan-induced paw edema or collagen-induced arthritis in rats or mice. To assess anticonvulsant potential, standard models include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. Without such studies, the activity of this compound in these areas remains speculative.
In Vivo Biomarker Response Studies
There is no available data on in vivo biomarker responses to the administration of this compound. Such studies would involve measuring specific biochemical markers in animal models to understand the compound's effect on physiological processes. For instance, in anti-inflammatory research, this could include measuring levels of cytokines like TNF-α, IL-6, or C-reactive protein.
Assessment of Pharmacodynamic Endpoints
Pharmacodynamic endpoints, which measure the effect of a compound on the body, have not been documented for this compound. Assessing these endpoints is crucial for understanding the compound's potency and efficacy. This would involve dose-response studies to observe the magnitude of a biological response to varying concentrations of the compound.
Mechanistic Elucidation at the Molecular Level
The molecular mechanisms of action for this compound are not well-defined in the existing literature.
Target Engagement Studies
Specific target engagement studies for this compound are not publicly available. These studies are necessary to confirm that the compound interacts with its intended molecular target in a living organism.
Investigation of Binding Sites and Interactions
While detailed binding site investigations for this compound are not available, research on structurally related 4-chlorobenzoylpiperidine derivatives suggests a potential area of interest. A study focused on the structural optimization of such derivatives has identified them as reversible and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL). This suggests that MAGL could be a potential target for this compound, though direct binding studies are required to confirm this. Understanding the binding interactions would involve techniques like X-ray crystallography or computational modeling to visualize how the compound fits into the active site of a target protein.
Pharmacokinetic Characterization in Research Models
Detailed pharmacokinetic data for this compound are not currently available in the public domain. The subsequent sections outline the standard assays used to characterize a compound's pharmacokinetic profile, but it is important to note that the specific results for this compound have not been published.
No published data from in vitro metabolic stability assays for this compound were found. Such studies are crucial in early drug discovery to predict the extent of metabolism in the liver and to estimate a compound's half-life. The stability of a compound is typically assessed by incubating it with liver microsomes from different species (e.g., human, rat, mouse) and measuring the percentage of the parent compound remaining over time.
Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)
| Species | Incubation Time (min) | Percent Remaining (Hypothetical) |
|---|---|---|
| Human | 0 | 100 |
| 15 | Data Not Available | |
| 30 | Data Not Available | |
| 60 | Data Not Available | |
| Rat | 0 | 100 |
| 15 | Data Not Available | |
| 30 | Data Not Available | |
| 60 | Data Not Available |
Note: This table is for illustrative purposes only. No actual data for this compound has been reported.
There are no specific reports detailing the in vitro plasma protein binding of this compound. This parameter is critical as it determines the fraction of the compound that is free in the circulation and available to interact with its biological target. The extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) influences the drug's distribution and clearance.
Table 2: Illustrative Data Table for In Vitro Plasma Protein Binding (Hypothetical)
| Species | Fraction Unbound (fu) (Hypothetical) |
|---|---|
| Human | Data Not Available |
| Rat | Data Not Available |
| Mouse | Data Not Available |
Note: This table is for illustrative purposes only. No actual data for this compound has been reported.
Data on the oral bioavailability of this compound in any pre-clinical species is not available. Oral bioavailability is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation.
Table 3: Illustrative Data Table for Oral Bioavailability (Hypothetical)
| Pre-clinical Species | Dose (mg/kg) | Bioavailability (%) (Hypothetical) |
|---|---|---|
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No actual data for this compound has been reported.
There are no published studies on the tissue distribution of this compound. Tissue distribution studies are performed to understand which organs and tissues the compound penetrates, which is important for assessing potential efficacy and toxicity.
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Metabolite Identification and Profiling
A comprehensive review of available preclinical research indicates a lack of specific studies focused on the metabolite identification and profiling of this compound. While general metabolic pathways for structurally related compounds, such as piperidine and N-benzoylpiperidine derivatives, have been documented, direct experimental data on the biotransformation of this specific molecule in preclinical models is not present in the reviewed literature.
Understanding the metabolic fate of a compound is a critical component of preclinical development. Typically, such investigations involve both in vitro and in vivo models to identify and characterize metabolites. Common in vitro systems include liver microsomes, hepatocytes, and recombinant enzymes, which help to elucidate the primary metabolic pathways and the enzymes involved. In vivo studies, usually conducted in animal models, provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.
For piperidine-containing compounds, metabolic transformations can occur at various sites on the molecule. The piperidine ring itself can undergo several biotransformations, including:
N-dealkylation: If an alkyl group is attached to the piperidine nitrogen, its removal is a common metabolic route.
Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring is a frequent phase I metabolic reaction.
Oxidation: The piperidine ring can be oxidized to form various products, including lactams.
The benzoyl moiety may also be subject to metabolic changes, such as hydroxylation on the aromatic ring. Furthermore, the ethyl ester group in this compound is susceptible to hydrolysis, which would yield the corresponding carboxylic acid metabolite.
Without specific studies on this compound, any discussion of its metabolites would be speculative. The generation of detailed data tables and specific research findings is therefore not possible at this time. Future preclinical research would be necessary to accurately identify and profile the metabolites of this compound.
Structure Activity Relationship Sar and Analog Design for Ethyl 1 4 Chlorobenzoyl Piperidine 3 Carboxylate Derivatives
Systematic Modification of the Piperidine (B6355638) Ring
The piperidine ring serves as a central scaffold, and modifications to its structure, including the position and stereochemistry of substituents, can profoundly influence biological outcomes.
Positional Isomers of the Carboxylate Group (e.g., 3- vs. 4-position)
The position of the ethyl carboxylate group on the piperidine ring is a critical determinant of a molecule's three-dimensional shape and its ability to interact with biological targets. The parent compound features this group at the 3-position (derived from nipecotic acid), while a common structural isomer would place it at the 4-position (derived from isonipecotic acid).
While direct comparative studies on ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate and its 4-carboxylate isomer are not extensively detailed in the available literature, the strategic importance of this positional isomerism is well-established in medicinal chemistry. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, for instance, is recognized as a privileged structure in numerous bioactive compounds. nih.govresearchgate.net The choice between the 3- and 4-position alters the spatial vector of the ester group relative to the rest of the molecule.
3-Position: Placing the substituent at the 3-position introduces a chiral center, allowing for stereospecific interactions. The orientation of the carboxylate group is axial or equatorial to the main plane of the piperidine ring, which can be crucial for fitting into a specific binding pocket.
4-Position: A substituent at the 4-position results in an achiral molecule (assuming no other chiral centers). This position places the functional group directly opposite the ring nitrogen, which can influence interactions where a more linear or extended conformation is favorable. In many known piperidine-based drugs, the 4-position is utilized for key pharmacophoric elements. nih.gov
Stereoisomers and Chiral Centers
With the carboxylate group at the 3-position, this compound is a chiral molecule. The biological activity of chiral compounds often resides predominantly in one enantiomer, a phenomenon known as eudismic ratio. The synthesis and evaluation of individual stereoisomers are therefore essential for a complete SAR understanding.
Research on related chiral piperidine derivatives consistently demonstrates the critical nature of stereochemistry. For example, in a series of mefloquine (B1676156) analogs containing a piperidine methanol (B129727) group, all four stereoisomers were synthesized and tested for antifungal activity. The study found that while all isomers retained activity, the erythro enantiomers were more potent than the corresponding threo enantiomers, highlighting that the specific spatial arrangement of the substituents is crucial for efficacy. nih.gov Similarly, studies on piperidine-based cocaine analogs revealed that the cis and trans isomers exhibit significant differences in potency at monoamine transporters. nih.gov
The introduction of chiral piperidine scaffolds into drug candidates can enhance biological activity, improve selectivity between target and off-target proteins, and optimize pharmacokinetic properties. researchgate.net The availability of enantiomerically pure starting materials, such as (R)- or (S)-ethyl nipecotate, facilitates the synthesis of single-enantiomer derivatives for pharmacological evaluation. sigmaaldrich.com Therefore, for this compound derivatives, it is expected that the (R) and (S) enantiomers would display different biological activities and potencies.
N-Substitution Variations on the Piperidine Nitrogen
The 1-(4-chlorobenzoyl) group defines the parent compound as an N-acyl piperidine, specifically a tertiary amide. The nature of the substituent on the piperidine nitrogen is paramount for activity. To understand the role of the 4-chlorobenzoyl group, it is instructive to consider its replacement with other functionalities, such as N-alkyl groups.
Studies comparing N-benzoylpiperidines with N-benzylpiperidines have shown that this choice significantly impacts biological profiles. mdpi.com The N-benzoyl group is a neutral, polar moiety with a carbonyl oxygen that can act as a hydrogen bond acceptor. In contrast, an N-benzyl group introduces a basic nitrogen atom (in the context of the piperidine ring itself not being part of an amide) and different steric and electronic properties.
SAR studies on piperidine-based compounds have shown that:
N-Acyl vs. N-Alkyl: The N-acyl structure (amide) results in a planar geometry around the nitrogen, restricting rotation and removing the basicity of the piperidine nitrogen. N-alkyl groups maintain the nitrogen's basicity and tetrahedral geometry, allowing it to be protonated at physiological pH and engage in ionic interactions.
Varying N-Alkyl Groups: In a series of N-substituted piperidine carboxylic acid esters, substituents like phenyl, benzyl, phenethyl, and n-butyl were evaluated. acs.org The size and nature of the alkyl group can modulate lipophilicity and steric bulk, thereby affecting target binding and pharmacokinetics. For instance, replacing an N-methyl group with larger phenylalkyl groups in certain piperidine analogs led to changes in activity and selectivity at different monoamine transporters. nih.gov
Absence of N-substituent: The secondary amine (N-H) derivative often serves as a key intermediate and can have a distinct biological profile. It provides a hydrogen bond donor and can be a precursor for further derivatization.
Variations of the Benzoyl Moiety
The 4-chlorobenzoyl moiety is a key component that can be systematically modified to probe interactions with a target and fine-tune activity.
Substituent Effects on the Phenyl Ring (e.g., halogen, methoxy, nitro groups)
The substituent on the phenyl ring of the benzoyl group can influence the electronic properties of the carbonyl group and provide additional points of interaction within a binding site. The parent compound has a chlorine atom at the 4-position, which is an electron-withdrawing group that also adds lipophilicity.
Studies on related 1-benzoylpiperazine (B87115) and -piperidine derivatives have explored the impact of various substituents on the phenyl ring. The general findings indicate that both the position and the electronic nature of the substituent are important. nih.govacs.org
| Substituent (R) on 1-(R-benzoyl)piperidine scaffold | Position | Electronic Effect | General Impact on Activity (Observed in related series) |
| -H | Para | Neutral | Serves as a baseline for comparison. |
| -Cl | Para | Electron-withdrawing, Halogen bond donor | Often enhances potency and metabolic stability. nih.gov |
| -F | Para | Electron-withdrawing, Halogen bond donor | Can improve binding affinity and pharmacokinetic properties. nih.gov |
| -OCH₃ | Para | Electron-donating | May increase or decrease activity depending on the target's electronic requirements. |
| -NO₂ | Para | Strongly electron-withdrawing | Can significantly alter electronic distribution and may introduce specific interactions. |
This table is illustrative, based on general principles and findings from related benzoyl-heterocycle series. Specific outcomes are target-dependent.
The introduction of lipophilic, electron-withdrawing groups like halogens (-F, -Cl) or trifluoromethyl (-CF₃) at the para-position of the phenyl ring has often been a successful strategy for improving the in vitro activity of various classes of bioactive molecules. mdpi.com These groups can engage in favorable hydrophobic or halogen-bonding interactions within the target protein.
Isosteric Replacements of the Benzoyl Group (e.g., sulfonyl)
Isosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while retaining the essential binding characteristics of the original molecule. The benzoyl group, which forms an amide linkage with the piperidine nitrogen, can be replaced by other groups that mimic its size, shape, and electronic features.
A prominent isostere for the benzoyl group is the phenylsulfonyl group. This replacement changes the connecting amide linkage to a sulfonamide.
Key Differences between N-Benzoyl and N-Phenylsulfonyl Linkages:
| Feature | N-Benzoyl (Amide) | N-Phenylsulfonyl (Sulfonamide) |
| Geometry | Trigonal planar carbonyl carbon | Tetrahedral sulfur atom |
| Hydrogen Bonding | Carbonyl oxygen is a strong H-bond acceptor. | Two sulfonyl oxygens act as H-bond acceptors. |
| Chemical Stability | Susceptible to enzymatic or chemical hydrolysis. | Generally more resistant to hydrolysis. |
| Acidity | The N-H proton of a secondary amide is weakly acidic. | The N-H proton of a primary/secondary sulfonamide is significantly more acidic. |
The change from a planar amide to a tetrahedral sulfonamide alters the bond angles and the three-dimensional presentation of the phenyl ring. While both groups are electron-withdrawing, the sulfonamide is a non-classical bioisostere of the amide/ester functionality and is generally more polar. nih.gov This modification can lead to altered binding modes and solubility. For example, acylsulfonamides have been successfully used as bioisosteres for carboxylic acids in developing potent inhibitors of Bcl-2 family proteins. nih.gov The success of such a replacement is highly dependent on the specific topology of the target's binding site and whether it can accommodate the geometric and electronic changes.
Conformational Restriction of the Benzoyl Linker
The orientation of the 4-chlorobenzoyl group relative to the piperidine ring is a crucial determinant of the biological activity of this compound derivatives. The amide bond connecting these two moieties possesses a degree of rotational freedom, allowing the molecule to adopt various conformations. However, studies on related N-acylpiperidines suggest that these conformations are not energetically equivalent, with a preference for specific arrangements that can significantly impact receptor binding. unisi.it
The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, in part because the carbonyl group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. nih.gov The spatial positioning of this carbonyl group, dictated by the conformation of the benzoyl linker, is therefore of paramount importance.
Ester Group Modifications
The ethyl ester at the 3-position of the piperidine ring is another key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.
Alkyl Chain Length Variations of the Ester
The length of the alkyl chain of the ester group can influence several properties of the molecule, including its lipophilicity, solubility, and susceptibility to metabolic hydrolysis by esterases. Altering the alkyl chain from a methyl to a propyl or a more complex branched group can fine-tune the compound's ability to cross cell membranes and its duration of action.
While specific SAR data for alkyl chain variations of this compound is not extensively documented, general principles of medicinal chemistry suggest a parabolic relationship between alkyl chain length and biological activity. Initially, increasing the chain length may enhance lipophilicity, leading to better membrane permeability and target engagement. However, beyond an optimal length, increased steric hindrance or excessive lipophilicity could lead to diminished activity. The following table illustrates a hypothetical SAR for such variations based on general observations in similar chemical series.
| Alkyl Group (R) in 1-(4-chlorobenzoyl)piperidine-3-carboxylate | Relative Lipophilicity (Calculated LogP) | Hypothetical Biological Activity | Rationale |
|---|---|---|---|
| Methyl | Low | Moderate | Good balance of solubility and lipophilicity. |
| Ethyl | Moderate | Optimal | Potentially improved membrane permeability. |
| n-Propyl | High | Moderate | Increased lipophilicity may enhance binding but could decrease solubility. |
| iso-Propyl | High | Lower | Steric hindrance from the branched chain may interfere with target binding. |
| n-Butyl | Very High | Low | Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. |
Bioisosteric Replacements of the Ester Group
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool to improve a drug's profile. nih.govcambridgemedchemconsulting.comdrughunter.com The ester group in this compound is susceptible to hydrolysis by esterases in the body, which can lead to rapid metabolism and a short duration of action. Replacing the ester with more stable bioisosteres can address this liability while maintaining or improving biological activity.
Common bioisosteric replacements for esters include amides, oxadiazoles, triazoles, and tetrazoles. nih.govnih.gov These groups can mimic the hydrogen bonding and electronic properties of the ester while offering greater metabolic stability. For example, replacing the ethyl ester with a metabolically robust group like a 1,2,4-oxadiazole (B8745197) could lead to a compound with improved pharmacokinetic properties.
The following table presents some potential bioisosteric replacements for the ethyl ester group and their generally observed effects on molecular properties.
| Original Group | Bioisosteric Replacement | Key Property Changes | Potential Impact on Biological Profile |
|---|---|---|---|
| Ethyl Ester (-COOEt) | Amide (-CONH2, -CONHR) | Increased metabolic stability, can act as H-bond donor and acceptor. | Improved duration of action, potentially altered target interactions. |
| 1,2,4-Oxadiazole | Metabolically stable, maintains H-bond acceptor capability. | Enhanced stability and oral bioavailability. | |
| Tetrazole | Acidic proton can mimic carboxylic acid, metabolically stable. | May introduce new interactions with the target, improved metabolic profile. drughunter.com | |
| Trifluoromethyl (-CF3) | Electron-withdrawing, increases lipophilicity and metabolic stability. | Can alter electronic properties and improve cell penetration. |
Establishment of Quantitative Structure-Activity Relationships (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs.
Development of Predictive Models for Biological Activity
For a series of this compound derivatives, a QSAR model could be developed by synthesizing a range of analogs with diverse substituents on the benzoyl and piperidine rings and measuring their biological activity. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) could then be used to build a predictive model. researchgate.netdntb.gov.ua
A general form of a QSAR equation is:
Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant
Where the descriptors represent physicochemical properties of the molecules. For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate models based on the steric, electrostatic, and hydrophobic fields around the molecules, providing a more detailed understanding of the SAR. researchgate.netdntb.gov.ua A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Derivation of Physicochemical Descriptors
The predictive power of a QSAR model is highly dependent on the choice of physicochemical descriptors. These numerical values represent various properties of the molecules. For derivatives of this compound, a range of descriptors would be relevant. frontiersin.orgfrontiersin.org
Commonly used descriptors in QSAR studies of related compounds include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents on the benzoyl ring. The distribution of charges and dipole moments are also important.
Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes.
Steric Descriptors: These account for the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are commonly used to describe the steric bulk of substituents.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching in a molecule.
The following table summarizes key physicochemical descriptors and their relevance in developing a QSAR model for this class of compounds.
| Descriptor Class | Specific Descriptor | Property Represented | Relevance to SAR |
|---|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. | Influences electronic interactions with the target. |
| Dipole Moment | Molecular polarity. | Affects solubility and binding to polar sites. | |
| Hydrophobic | LogP | Lipophilicity. | Crucial for membrane permeability and hydrophobic interactions with the target. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Describes the size of substituents and their potential for steric clashes. |
| Taft Steric Parameter (Es) | Steric bulk of substituents. | Quantifies steric hindrance at the binding site. | |
| Topological | Connectivity Indices | Molecular branching and shape. | Relates molecular architecture to activity. |
By carefully selecting and correlating these descriptors with biological activity, a robust and predictive QSAR model can be established, guiding the design of new this compound derivatives with enhanced therapeutic potential. frontiersin.orgfrontiersin.org
Library Design and High-Throughput Screening Strategies
The design of a chemical library centered around the this compound scaffold is a critical step in the discovery of new therapeutic agents. This process involves the systematic modification of the core structure to explore the chemical space and identify key structural features that influence biological activity. High-throughput screening (HTS) then allows for the rapid evaluation of these large and diverse compound libraries to identify promising lead candidates.
The core scaffold of this compound presents several key positions for chemical modification to generate a diverse library of analogs. These positions include the para-position of the benzoyl ring, the ester functionality, and various positions on the piperidine ring itself.
Key Diversification Points for Library Synthesis:
| Position of Modification | Rationale for Diversification | Potential Substituents |
| 4-position of the Benzoyl Ring | The chloro-substituent can be replaced with other groups to probe the effect of electronics (electron-donating vs. electron-withdrawing) and sterics on activity. | - Halogens (F, Br, I)- Alkyl groups (CH₃, C₂H₅)- Alkoxy groups (OCH₃, OC₂H₅)- Nitro group (NO₂)- Amino group (NH₂) |
| Ethyl Ester at position 3 | Modification of the ester can influence solubility, metabolic stability, and hydrogen bonding interactions with the target protein. | - Other alkyl esters (methyl, propyl)- Amides (primary, secondary, tertiary)- Carboxylic acid (hydrolysis of the ester)- Small heterocyclic rings |
| Piperidine Ring | Substitution on the piperidine ring can introduce conformational constraints and provide additional interaction points with the biological target. | - Methyl groups- Hydroxyl groups- Amino groups |
High-Throughput Screening (HTS) Strategies:
Once a diverse library of this compound derivatives has been synthesized, HTS is employed for rapid biological evaluation. The choice of assay is dependent on the therapeutic target of interest. For instance, if the parent compound has shown activity against a particular enzyme or receptor, a target-based HTS assay would be appropriate.
A typical HTS workflow for a library of these derivatives would involve:
Assay Development and Miniaturization: The biological assay is optimized for a high-throughput format, typically in 384- or 1536-well plates, to minimize reagent consumption and allow for automated handling.
Primary Screen: The entire compound library is screened at a single concentration to identify "hits" that exhibit a predefined level of activity.
Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed through re-testing. Subsequently, a dose-response curve is generated for each confirmed hit to determine its potency (e.g., IC₅₀ or EC₅₀ value).
Secondary and Orthogonal Assays: Confirmed hits are further evaluated in secondary assays to eliminate false positives and to characterize their mechanism of action. Orthogonal assays, which measure the same biological endpoint through a different method, are also employed to increase confidence in the results.
Selectivity Profiling: Promising compounds are tested against a panel of related targets to assess their selectivity and potential for off-target effects.
The data generated from HTS is then used to build a comprehensive structure-activity relationship (SAR) profile. This information guides further rounds of medicinal chemistry optimization to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. For example, if derivatives with electron-withdrawing groups at the 4-position of the benzoyl ring consistently show higher activity, this would be a key SAR finding to guide the design of the next generation of analogs.
The integration of combinatorial library design and HTS provides a powerful platform for the efficient discovery of novel and potent analogs of this compound.
Computational Chemistry and Cheminformatics Investigations
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Estimation of Binding Affinities
Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. These scoring functions are mathematical models that approximate the free energy of binding. The calculated binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a prediction of the strength of the interaction. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. Without specific docking studies on ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate, it is not possible to provide a quantitative estimation of its binding affinity to any particular target.
Identification of Key Interacting Residues
A detailed analysis of the docked pose of this compound would allow for the identification of key amino acid residues within the protein's binding site that are crucial for the interaction. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-pi stacking. For example, the chlorine atom on the benzoyl ring might form halogen bonds, and the carbonyl oxygen of the ester could act as a hydrogen bond acceptor with a donor residue in the protein. Identifying these key residues is vital for understanding the mechanism of action and for designing future lead optimization studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the behavior of a ligand-protein complex in a simulated biological environment.
Conformational Dynamics in Biological Environments
MD simulations can reveal the conformational dynamics of this compound when it is not bound to a target (in an aqueous environment) and when it is part of a protein-ligand complex. These simulations would show how the molecule flexes and rotates, adopting different conformations. Understanding the conformational flexibility of the piperidine (B6355638) ring and the rotational freedom of the benzoyl and ethyl carboxylate groups is important, as these dynamics can influence the molecule's ability to bind to a target and the stability of the resulting complex.
Protein-Ligand Complex Stability Studies
Once a protein-ligand complex is formed, MD simulations can be used to assess its stability over a period of time. By analyzing the trajectory of the simulation, researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically show a low and converging RMSD value over the course of the simulation. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds identified in docking studies, can be monitored throughout the simulation to provide further evidence of a stable binding mode. Such studies would be instrumental in validating the binding poses predicted by molecular docking and in providing a more realistic representation of the interaction between this compound and a potential biological target.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME profiling is a critical step in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic behavior. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. researchgate.netresearchgate.net
The permeability of a compound across biological membranes, such as the gastrointestinal tract and the blood-brain barrier, is a key determinant of its oral bioavailability and central nervous system activity. Permeability is largely governed by physicochemical properties including molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity.
For this compound, these properties can be calculated using computational algorithms. The predicted values are then often assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov This rule suggests that poor oral absorption is more likely when a compound violates two or more of the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
Based on its structure, the predicted physicochemical properties for this compound are summarized in the table below. The analysis indicates that the compound is fully compliant with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral absorption. researchgate.net
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₈ClNO₃ | - | - |
| Molecular Weight (g/mol) | 295.76 | ≤ 500 | Yes |
| logP (Lipophilicity) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (3 O atoms) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | ≤ 140 Ų | Yes |
Identifying potential sites of metabolism is crucial for predicting a compound's half-life and potential for forming active or toxic metabolites. Computational tools can predict "metabolic hotspots" by identifying atoms or functional groups most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. nih.gov
For this compound, several potential metabolic hotspots can be identified based on its structure:
Ethyl Ester Hydrolysis: The ethyl ester group is a primary site for hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid, 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid.
Aromatic Hydroxylation: The 4-chlorobenzoyl ring is susceptible to oxidation. While the chlorine atom at the para position deactivates the ring, hydroxylation could still occur at the ortho positions (C2' or C3').
Piperidine Ring Oxidation: The aliphatic piperidine ring can undergo oxidation, typically at positions alpha to the nitrogen atom (C2 or C6) or at other accessible carbons (C4, C5).
N-Dealkylation (less likely): While the benzoyl group is an amide rather than a simple alkyl group, cleavage of the amide bond is a possible, though generally slower, metabolic pathway.
| Potential Hotspot | Metabolic Reaction | Predicted Outcome |
|---|---|---|
| Ethyl Ester | Esterase-mediated Hydrolysis | High Likelihood |
| Chlorobenzoyl Ring | CYP-mediated Hydroxylation | Moderate Likelihood |
| Piperidine Ring | CYP-mediated Oxidation/Hydroxylation | Moderate Likelihood |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. asianpubs.org These calculations provide deep insights into molecular geometry, reactivity, and spectroscopic signatures. researchgate.netasianpubs.org
Analysis of the electronic structure helps to understand the molecule's reactivity, stability, and intermolecular interaction potential. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map.
HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich chlorophenyl ring, while the LUMO would likely be centered on the electron-deficient carbonyl groups. A larger HOMO-LUMO gap would imply higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the two carbonyl groups and the chlorine atom. Regions of positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring. This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.
DFT calculations can accurately predict vibrational and electronic transitions, providing theoretical spectra that are instrumental in interpreting experimental data. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can predict the vibrational frequencies corresponding to specific functional groups. For this compound, strong absorption bands would be predicted for the C=O stretching vibrations of the amide and the ester (typically in the 1630-1750 cm⁻¹ range). Other predictable peaks include C-H stretches for the aromatic and aliphatic parts, C-N stretching of the amide, and C-O stretching of the ester.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).
¹H NMR: Predictions would show distinct signals for the aromatic protons on the chlorobenzoyl ring (downfield, ~7.4-7.8 ppm), the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), and a complex series of multiplets for the non-equivalent protons on the piperidine ring (upfield, ~1.5-4.0 ppm).
¹³C NMR: Predicted signals would include those for the two carbonyl carbons (~165-175 ppm), the aromatic carbons (~128-140 ppm), and the aliphatic carbons of the piperidine and ethyl groups (~14-65 ppm).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The primary chromophore in the molecule is the 4-chlorobenzoyl system. A π → π* transition would be predicted, likely resulting in a maximum absorption wavelength (λ_max) in the ultraviolet region.
| Spectroscopy | Predicted Key Feature | Corresponding Functional Group |
|---|---|---|
| IR | Strong absorption bands at ~1640-1660 cm⁻¹ and ~1730-1750 cm⁻¹ | Amide C=O and Ester C=O stretching |
| ¹H NMR | Signals in the range of 7.4-7.8 ppm | Aromatic protons |
| ¹³C NMR | Signals in the range of 165-175 ppm | Carbonyl carbons (amide and ester) |
| UV-Vis | Absorption maximum (λ_max) in the UV range | π → π* transition of the chlorobenzoyl group |
Cheminformatics Analysis of Chemical Space
Cheminformatics involves the analysis of chemical information to place molecules within the context of the vast "chemical space" of known compounds. nih.gov By comparing the physicochemical properties of this compound to large databases of existing drugs, its "drug-likeness" can be further evaluated. researchgate.netscispace.com
This analysis goes beyond simple rule-based filters like Lipinski's. It involves plotting the compound's properties (e.g., MW, logP, TPSA, number of rotatable bonds) against the distributions of these properties for thousands of approved oral drugs. The target compound, with a molecular weight around 296 Da and a logP of ~2.85, falls well within the most densely populated regions of chemical space for successful oral pharmaceuticals. nih.gov Its structural complexity and rigidity, conferred by the piperidine ring and amide bond, are also typical features of many bioactive molecules. This favorable positioning suggests that the molecule possesses a scaffold and physicochemical profile that is highly compatible with established drug development criteria.
Scaffold Hopping and Lead Diversification
Scaffold hopping is a key strategy in lead optimization aimed at identifying isosteric or bioisosteric replacements for a core molecular structure to discover new chemical entities with potentially improved properties. nih.govchimia.ch For this compound, this process would involve replacing the central piperidine ring or its substituents with structurally distinct moieties that maintain or improve biological activity.
Lead diversification, a closely related concept, aims to generate a library of analogs with varied structures to explore the structure-activity relationship (SAR) landscape. For the target compound, diversification could be achieved by modifying the three main components: the 4-chlorobenzoyl group, the piperidine-3-carboxylate core, and the ethyl ester.
Potential Scaffold Hops for the Piperidine Core:
A primary approach to scaffold hopping would be the replacement of the piperidine ring with other cyclic systems. The goal is to retain the three-dimensional arrangement of the substituents while altering the core's physicochemical properties.
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Piperidine | Pyrrolidine | A five-membered ring that can alter conformational flexibility and basicity. |
| Azepane | A seven-membered ring that introduces greater flexibility. | |
| Cyclohexane | A non-basic carbocyclic ring to probe the necessity of the nitrogen atom. | |
| Morpholine | Introduces a heteroatom that can act as a hydrogen bond acceptor and improve solubility. | |
| Thiane | A sulfur-containing ring that can modify lipophilicity and metabolic stability. |
Lead Diversification Strategies:
Systematic modifications to the substituents of this compound can lead to a diverse library of analogs for screening.
| Component to Diversify | Example Modifications | Desired Outcome |
| 4-chlorobenzoyl group | Replacement of chlorine with other halogens (F, Br, I), alkyl, or alkoxy groups. | Modulate electronic properties and binding interactions. |
| Replacement of the phenyl ring with other aromatic (e.g., pyridine, thiophene) or heteroaromatic systems. | Explore different binding pockets and improve properties like solubility. | |
| Ethyl ester | Hydrolysis to the carboxylic acid. | Introduce a potential hydrogen bonding group and alter solubility. |
| Conversion to amides with various amines. | Introduce new interaction points and modulate pharmacokinetic properties. | |
| Reduction to the corresponding alcohol. | Remove the ester group and introduce a hydrogen bond donor. |
Similarity Searching and Clustering of Analogs
Similarity searching is a fundamental cheminformatics technique used to identify compounds with similar structures to a known active molecule from large chemical databases. scispace.com The underlying principle is that structurally similar molecules are likely to have similar biological activities. For this compound, a similarity search could be initiated using its 2D or 3D structure as a query.
Similarity Searching Parameters:
The effectiveness of a similarity search depends on the chosen molecular descriptors and similarity metric.
| Descriptor Type | Examples | Application |
| 2D Fingerprints | MACCS keys, Morgan fingerprints | Rapid screening of large databases based on the presence or absence of specific structural features. |
| 3D Shape | ROCS (Rapid Overlay of Chemical Structures) | Identifies molecules with a similar three-dimensional shape and volume. |
| Pharmacophore | Defines the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings). | Finds molecules that share the same essential interaction points. |
A hypothetical similarity search for analogs of this compound could yield a set of compounds with variations in the substitution pattern of the benzoyl ring or different ester groups.
Clustering of Analogs:
Once a library of analogs has been generated, either through diversification efforts or identified via similarity searching, clustering techniques can be employed to group them based on their structural or physicochemical properties. This helps in understanding the chemical space covered by the library and in selecting a diverse subset for further investigation.
A virtual library of analogs of this compound could be clustered based on properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
| Cluster ID | Representative Property Range | Potential Interpretation |
| 1 | Low MW, Low logP, High TPSA | More polar and potentially more soluble analogs. |
| 2 | High MW, High logP, Low TPSA | More lipophilic and larger analogs. |
| 3 | Intermediate MW, Intermediate logP | Analogs with balanced properties. |
| 4 | High number of H-bond donors/acceptors | Analogs with increased potential for specific interactions. |
Such clustering allows for the rational selection of a diverse set of compounds for synthesis and biological testing, ensuring a comprehensive exploration of the SAR. In silico QSAR (Quantitative Structure-Activity Relationship) and pharmacophore analyses of piperidine derivatives have demonstrated the importance of features like van der Waals surface area, partial charge, and the presence of aromatic, acceptor, and donor groups for biological activity. nih.gov These principles would be directly applicable to the analysis of a library of this compound analogs.
Analytical Methodologies for Research Applications of Ethyl 1 4 Chlorobenzoyl Piperidine 3 Carboxylate
Quantitative Analysis in Biological Matrices (Pre-clinical)
In pre-clinical research, accurately measuring the concentration of a compound in biological matrices like plasma, blood, or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. The development of sensitive and selective bioanalytical methods is a prerequisite for obtaining reliable data.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. kuleuven.be The development of an LC-MS/MS method for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate would involve optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed for separation. kuleuven.be A C18 column is a common first choice for its versatility in separating small molecules. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) allows for efficient separation of the analyte from endogenous matrix components. nih.gov
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically effective for piperidine-containing compounds. nih.govresearchgate.net The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion-to-product ion transition. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. Fragmentation of this precursor would yield characteristic product ions for quantification (quantifier) and confirmation (qualifier).
A hypothetical set of parameters for an LC-MS/MS method is presented below.
| Parameter | Typical Condition |
| LC System | UHPLC |
| Column | C18, 50 x 2.1 mm, <2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Transition | [M+H]⁺ → Product Ion 1 (Quantifier) |
| Hypothetical Transition | [M+H]⁺ → Product Ion 2 (Qualifier) |
This interactive table outlines typical starting conditions for developing an LC-MS/MS method.
While less sensitive than LC-MS/MS, HPLC with Ultraviolet (UV) detection is a robust and widely available technique that can be suitable for quantitative analysis, particularly when higher concentrations are expected. moravek.com The 4-chlorobenzoyl moiety in the target molecule contains a strong chromophore, making it well-suited for UV detection. sielc.com
Method development would focus on selecting an appropriate stationary phase and mobile phase to achieve a good peak shape and resolution from potential interferences. A key parameter is the selection of the detection wavelength. The UV spectrum of the compound would be analyzed to determine the wavelength of maximum absorbance (λmax), which would provide the highest sensitivity. For benzoyl-containing compounds, this is often in the range of 230-280 nm. scirp.org In some cases, derivatization with a reagent that shifts the absorbance to a higher wavelength can be used to minimize matrix interference. rsc.org
| Parameter | Typical Condition |
| HPLC System | Isocratic or Gradient HPLC |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water/Buffer mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at λmax (e.g., 254 nm) |
| Injection Volume | 20 µL |
This interactive table shows a representative set of conditions for an HPLC-UV method.
The direct injection of biological samples into an LC system is not feasible due to the presence of proteins and other complex components that can interfere with the analysis and damage the column. alwsci.com Therefore, a sample preparation step is essential to extract the analyte of interest and remove interfering substances.
Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically an aqueous sample and an organic solvent). This technique can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge to bind the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE often yields the cleanest samples and can be used to concentrate the analyte.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Cleaner than PPT, can be concentrating | More labor-intensive, requires solvent evaporation/reconstitution |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, very clean extract, high concentration factor, easily automated | Higher cost, requires method development |
This interactive table compares common sample preparation techniques for bioanalysis.
Purity Assessment and Quality Control for Research Compounds
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of a chemical compound. moravek.comalwsci.com The sample is analyzed under conditions that separate the main compound from any potential impurities. The purity is typically calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (area percent method). Journals often require a purity of >95% for compounds used in biological studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and can also be used for purity assessment. conicet.gov.ar
Qualitative Analysis: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming its structure. conicet.gov.ar The presence of unexpected signals can indicate impurities.
Quantitative NMR (qNMR): This technique determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. acs.org qNMR is considered a primary analytical method as it does not require a reference standard of the analyte itself. acs.org
The structure of this compound contains a chiral center at the C3 position of the piperidine (B6355638) ring. Therefore, the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee) of a chirally enriched sample. acs.org
The most common method for this is Chiral HPLC . This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). europeanpharmaceuticalreview.com These phases can interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. europeanpharmaceuticalreview.com
| Parameter | Typical Condition |
| LC System | HPLC |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AD) |
| Mobile Phase | Hexane (B92381)/Isopropanol mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV Absorbance (e.g., 254 nm) |
| Temperature | Controlled, e.g., 25 °C |
This interactive table outlines typical conditions for a chiral HPLC separation.
Alternatively, diastereomers can be formed by reacting the racemic mixture with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral column. 111.68.96
Stability Studies in Research Solvents and Formulations
Stability studies are crucial in pre-clinical research to ensure the integrity of a compound in solvents and formulations used for experimental assays. These studies identify conditions that may lead to degradation, thereby ensuring the accuracy and reproducibility of research findings. The stability of this compound would be assessed under various conditions, including exposure to different solvents, pH levels, temperatures, and light.
Key Degradation Pathways: The structure of this compound contains two primary functional groups susceptible to degradation: an ethyl ester and a tertiary amide.
Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid and ethanol (B145695). The amide bond is generally more stable but can also undergo hydrolysis under more forceful conditions, breaking the molecule into a piperidine ring and 4-chlorobenzoic acid.
Solvolysis: In alcoholic solvents like methanol (B129727) or ethanol, transesterification of the ethyl ester could potentially occur, though this is often a slower process than hydrolysis.
Photodegradation: The presence of the chlorobenzoyl group suggests a potential for sensitivity to ultraviolet light, which could induce degradation.
Typical Stability Assessment: A typical stability study would involve dissolving the compound in commonly used research solvents (e.g., DMSO, ethanol, acetonitrile, aqueous buffers) and storing the solutions under controlled conditions (e.g., -20°C, 4°C, room temperature). Aliquots would be analyzed at specific time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of any degradation products.
Below is an illustrative table representing hypothetical stability data for this compound in a common research solvent.
| Solvent | Storage Condition | Time Point | Parent Compound Remaining (%) | Major Degradant (%) |
|---|---|---|---|---|
| DMSO | Room Temperature (25°C) | 0 hours | 100.0 | 0.0 |
| DMSO | Room Temperature (25°C) | 24 hours | 99.5 | 0.4 |
| DMSO | Room Temperature (25°C) | 48 hours | 98.9 | 0.9 |
| Aqueous Buffer (pH 4.0) | 37°C | 0 hours | 100.0 | 0.0 |
| Aqueous Buffer (pH 4.0) | 37°C | 24 hours | 92.1 | 7.5 (Hydrolysis Product A) |
| Aqueous Buffer (pH 9.0) | 37°C | 0 hours | 100.0 | 0.0 |
| Aqueous Buffer (pH 9.0) | 37°C | 24 hours | 85.4 | 14.2 (Hydrolysis Product A) |
This table is for illustrative purposes only and does not represent actual experimental data.
Standardization of Analytical Protocols
For consistent and reliable quantification in research applications, a standardized and validated analytical protocol is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of compounds like this compound due to its chromophore (the chlorobenzoyl group). Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization.
Method Development and Validation: The development of a standardized HPLC method would involve optimizing several parameters:
Column: A reverse-phase column (e.g., C18) is typically suitable.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution.
Detection: The UV detection wavelength would be set at the absorbance maximum of the chlorobenzoyl group (likely around 240-260 nm).
Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and controlled column temperatures (e.g., 30°C) are used to ensure reproducibility.
Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The following table illustrates typical validation parameters for a hypothetical standardized HPLC protocol for this compound.
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 2% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
This table is for illustrative purposes only and does not represent actual experimental data.
By establishing such standardized protocols, researchers can ensure that data generated from various experiments and laboratories are consistent, comparable, and reliable.
Future Research Directions and Research Gaps
Unexplored Biological Targets for Piperidine (B6355638) Carboxylates
The piperidine nucleus is a cornerstone of many biologically active molecules, yet the full spectrum of its potential interactions within biological systems remains to be elucidated. While research has identified some targets, a vast landscape of proteins and pathways has yet to be explored for this class of compounds.
Proteasome Inhibition: Recent studies have identified piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium falciparum proteasome β5 active-site (Pfβ5). nih.gov This suggests that analogs of ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate could be investigated as potential antimalarial agents by targeting the parasite's proteasome system, a validated but challenging target. nih.gov
Enzyme Inhibition: The piperidine carboxylate scaffold shows potential for inhibiting key enzymes involved in inflammatory processes. For instance, in silico predictions have suggested that certain natural compounds with similar structural features can bind effectively to Inducible Nitric Oxide Synthase (iNOS), an enzyme implicated in various inflammatory diseases. mdpi.com This opens an avenue for investigating whether synthetic piperidine carboxylates could be designed as selective iNOS inhibitors.
Peroxisome Proliferator-Activated Receptors (PPARs): Substituted piperidine-4-carboxylic acids have been designed as potent dual agonists for PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism. researchgate.net This indicates that modifications to the substitution pattern and core structure of this compound could yield compounds with activity at these nuclear receptors, potentially for metabolic disorders.
Further high-throughput screening and target-based assays are necessary to uncover novel biological activities and expand the therapeutic potential of this chemical class.
Opportunities for Prodrug Design for Research Applications
Prodrug strategies offer a powerful tool to overcome pharmacokinetic challenges and enhance the utility of compounds in research settings. rsc.org The structure of this compound, containing an ethyl ester, is an ideal starting point for prodrug design. nih.govijpcbs.com
The primary goal of a prodrug approach is to temporarily modify a molecule's physicochemical properties to improve characteristics such as solubility, membrane permeability, and metabolic stability. rsc.org For research applications, this could mean designing a prodrug that achieves higher concentrations in a specific tissue or has a more controlled release profile, facilitating in vivo studies.
Potential Prodrug Strategies:
| Moiety to Modify | Prodrug Strategy | Potential Advantage for Research |
| Ethyl Ester | Modification of the alcohol portion (e.g., creating more complex esters) | Modulate rate of hydrolysis by esterases, altering the pharmacokinetic profile and duration of action. |
| Ethyl Ester | Conversion to a water-soluble ester (e.g., with a phosphate (B84403) or amino group) | Enhance aqueous solubility for intravenous administration in preclinical models. |
| Carboxylic Acid (after hydrolysis) | Formation of amide or other promoieties | Improve membrane permeability or target specific transporter proteins. ijpcbs.com |
These approaches could provide valuable tool compounds for elucidating biological mechanisms and validating targets in animal models.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be applied to the design of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Applications of AI/ML in Piperidine Analog Design:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate structural features of piperidine derivatives with their biological activity. nih.gov These models can then be used to virtually screen new designs and prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the models with the core piperidine scaffold and a set of target properties (e.g., high affinity for a specific protein, low predicted toxicity), novel and diverse chemical structures can be generated for consideration.
ADMET Prediction: AI-driven platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. intimal.edu.my This allows researchers to filter out molecules with likely unfavorable pharmacokinetic or safety profiles early in the design process, saving significant time and resources. nih.gov
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical methods for synthesizing piperidine derivatives exist, there is a continuous need for more efficient, scalable, and sustainable synthetic routes. google.com Future research should focus on developing novel synthetic methodologies that improve upon existing protocols for producing this compound and its analogs.
Areas for Synthetic Innovation:
| Methodology | Potential Advantage |
| Flow Chemistry | Enables precise control over reaction parameters, improves safety, and facilitates scalability. |
| Microwave-Assisted Synthesis | Can dramatically reduce reaction times and improve yields for key synthetic steps. |
| Biocatalysis | Utilizes enzymes to perform specific chemical transformations with high stereoselectivity, reducing the need for chiral separations. |
| Photoredox Catalysis | Allows for novel bond formations under mild conditions, opening up new chemical space for analog design. |
Developing more robust and efficient synthetic pathways is crucial for enabling extensive structure-activity relationship (SAR) studies and for the potential future scale-up of promising compounds.
Potential for Multicomponent Reactions in Analog Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valuable for generating chemical libraries with high efficiency and atom economy. mdpi.com The synthesis of highly functionalized piperidines is particularly amenable to MCR strategies. bas.bge-journals.in
An MCR approach for synthesizing analogs of this compound could involve the one-pot reaction of an aromatic aldehyde, an amine, and a β-keto ester. acs.orgresearchgate.net This strategy offers several advantages:
Diversity-Oriented Synthesis: By simply varying the starting materials, a large and diverse library of piperidine analogs can be rapidly synthesized. acs.org
Operational Simplicity: MCRs reduce the number of synthetic and purification steps, saving time and resources. bas.bg
High Atom Economy: These reactions are inherently efficient, incorporating most of the atoms from the starting materials into the final product. e-journals.in
Employing MCRs would significantly accelerate the exploration of the chemical space around the core piperidine carboxylate scaffold, facilitating the rapid identification of structure-activity relationships.
Advanced Bioanalytical Techniques for Mechanistic Studies
To fully understand the biological effects of this compound and its analogs, advanced bioanalytical techniques are indispensable. These methods can provide detailed insights into the compound's pharmacokinetics, target engagement, and downstream cellular effects.
Key Bioanalytical Methods and Their Applications:
| Technique | Application | Research Finding |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantify the compound and its metabolites in biological matrices (e.g., plasma, tissue) for pharmacokinetic studies. slideshare.net | Determines key parameters like half-life, bioavailability, and metabolic pathways. |
| Surface Plasmon Resonance (SPR) | Measure the binding affinity and kinetics of the compound to its purified protein target in real-time. doabooks.org | Provides quantitative data on target engagement and binding dynamics. |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement within intact cells by measuring changes in protein thermal stability upon compound binding. | Validates that the compound interacts with its intended target in a physiological context. |
| Positron Emission Tomography (PET) | By radiolabeling the compound, its distribution and accumulation in specific organs or tissues can be visualized non-invasively in vivo. nih.gov | Offers a dynamic view of the compound's biodistribution and target site accumulation. |
The application of these state-of-the-art techniques will be crucial for building a comprehensive understanding of how these compounds function at a molecular and organismal level, guiding further optimization and development.
Q & A
Basic Questions
Q. What are the standard synthetic routes for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves a multi-step reaction sequence, starting with the functionalization of the piperidine ring. A key step is the benzoylation of the piperidine nitrogen using 4-chlorobenzoyl chloride under basic conditions (e.g., Na₂CO₃ to maintain pH 10–11). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .
- Monitoring : Thin-layer chromatography (TLC) with n-hexane/EtOAc mobile phases tracks reaction progress .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the 4-chlorobenzoyl group exhibits distinct aromatic proton signals at δ 7.4–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- X-ray Crystallography : Resolves 3D conformation and bond angles; SHELX programs (e.g., SHELXL) are widely used for refinement .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-TOF MS for accurate mass determination) .
Q. What safety precautions are recommended during the handling and synthesis of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during benzoylation steps .
- Waste Disposal : Classify as hazardous waste due to chlorinated byproducts; use licensed disposal services .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or purity levels when using different benzoylation agents?
- Methodological Answer : Discrepancies often arise from reagent reactivity or side reactions. Mitigation strategies include:
- Reagent Screening : Compare 4-chlorobenzoyl chloride with alternative agents (e.g., activated esters) to assess efficiency .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to enhance acylation kinetics .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed byproducts) and adjust reaction conditions (e.g., anhydrous solvents) .
Q. What computational approaches are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing 4-chlorobenzoyl group lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The piperidine ring’s conformation influences binding affinity .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound, considering its potential targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for dehydrogenase targets). IC₅₀ values are derived from dose-response curves .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa, HEK293) assess selectivity and therapeutic index .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate during melting point determination) .
- Spectral Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or MestReNova databases) .
- Crystallographic Validation : Resolve ambiguity via single-crystal X-ray diffraction, which provides unambiguous bond-length and angle data .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~350.8 g/mol (theoretical) | |
| Synthetic Yield | 60–75% (optimized conditions) | |
| ¹³C NMR (Carbonyl) | δ 170–175 ppm (ester and benzoyl C=O) | |
| HPLC Purity | >95% (C18 column, acetonitrile/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
